4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals and biologically active molecules .
Preparation Methods
The synthesis of 4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid typically involves multiple stepsReaction conditions often involve the use of solvents like chloroform and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical processes, potentially inhibiting enzymes or binding to receptors. This can lead to the modulation of cellular pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, and bleomycin . These compounds share the thiazole ring structure but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16N2O3S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C15H16N2O3S/c1-10-13(14(20)16-9-5-8-12(18)19)21-15(17-10)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,16,20)(H,18,19) |
InChI Key |
CCZSMDOIMDXTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.